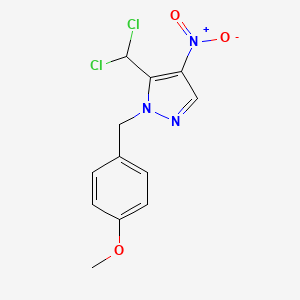
N-Acetyl-3-sulfo-L-alanine
Overview
Description
N-Acetyl-3-sulfo-L-alanine: is a naturally occurring amino acid derivative. It is found in various marine organisms, including seaweeds, sponges, and mollusks. This compound has gained significant attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
N-Acetyl-3-sulfo-L-alanine, also known as (2R)-2-acetamido-3-sulfopropanoic acid, is a small molecule that primarily targets the enzyme Aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary route for glucose metabolism .
Mode of Action
It is known that it interacts with its target, aldose reductase, and may inhibit its activity . This interaction and potential inhibition can lead to changes in the metabolic processes within the cell .
Biochemical Pathways
This compound is involved in the metabolism of amino acids, specifically alanine . It is a product of the enzyme ribosomal alanine N-acetyltransferase, which catalyzes the transfer of the acetyl group of acetyl CoA to proteins bearing an N-terminal alanine . This process is part of the broader biochemical pathways of protein synthesis and modification .
Pharmacokinetics
It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Aldose reductase . By potentially inhibiting this enzyme, this compound can affect glucose metabolism and other related cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules or compounds can also impact the action of this compound .
Biochemical Analysis
Biochemical Properties
N-Acetyl-3-sulfo-L-alanine plays a significant role in biochemical reactions, particularly those involving sulfotransferase enzymes. These enzymes catalyze the transfer of sulfo groups from donor molecules like 3′-phosphoadenosine 5′-phosphosulfate to acceptor molecules, including amino acids, carbohydrates, and peptides . This compound interacts with various biomolecules, including proteins and enzymes, through sulfonation reactions. These interactions can modify the activity, stability, and function of the target molecules, thereby influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by affecting the synthesis and degradation of other biomolecules, thereby influencing overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to enzymes and proteins, altering their conformation and activity . This binding can either inhibit or activate the target enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and modulating metabolic pathways At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can influence the synthesis and degradation of other amino acids, thereby affecting overall metabolic homeostasis. Additionally, the compound can modulate the activity of key metabolic enzymes, leading to changes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biochemical activity and interactions with other biomolecules, thereby affecting its overall function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the cytosol, nucleus, or other subcellular structures, where it can interact with target biomolecules and modulate their activity. Understanding the subcellular localization of this compound is important for elucidating its precise role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-sulfo-L-alanine typically involves the acetylation of 3-sulfo-L-alanine. This can be achieved through the reaction of 3-sulfo-L-alanine with acetic anhydride under mild conditions. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Corynebacterium glutamicum, a well-known bacterium for industrial amino acid production, can be metabolically engineered to produce high yields of L-alanine, which can then be sulfonated and acetylated to form this compound .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-3-sulfo-L-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction can yield amino alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can produce halogenated derivatives of this compound.
Scientific Research Applications
N-Acetyl-3-sulfo-L-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid metabolism and transport.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Comparison with Similar Compounds
Cysteic acid (3-sulfo-L-alanine): This compound is similar in structure but lacks the acetyl group.
L-cysteine: Another sulfur-containing amino acid, which is a precursor to many biologically important molecules.
Uniqueness: N-Acetyl-3-sulfo-L-alanine is unique due to its acetyl group, which imparts different chemical properties and reactivity compared to its non-acetylated counterparts. This modification can influence its solubility, stability, and interaction with biological molecules .
Properties
IUPAC Name |
(2R)-2-acetamido-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO6S/c1-3(7)6-4(5(8)9)2-13(10,11)12/h4H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOZPRJIUKWLDM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90823780 | |
| Record name | N-Acetyl-3-sulfo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90823780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79560-92-2 | |
| Record name | N-Acetyl-3-sulfo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90823780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)

![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide](/img/structure/B1443648.png)
![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B1443650.png)
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)
![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)

![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)


